Cannabispirol

Description

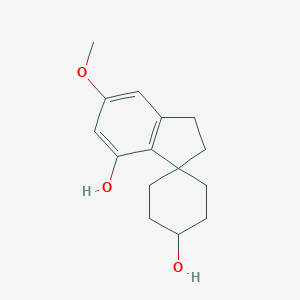

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982447 | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64052-90-0 | |

| Record name | beta-Cannabispiranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Phytogenic Occurrence of Cannabispirol

In Planta Biosynthetic Pathways and Precursors

The biosynthesis of cannabinoids and related phenolic compounds in Cannabis sativa is a complex process involving multiple cellular compartments and enzymatic families. frontiersin.orgnih.gov Cannabinoids are classified as prenylated polyketides, originating from two primary precursor molecules: olivetolic acid (OLA) and geranyl pyrophosphate (GPP). nih.govresearchgate.netresearchgate.net OLA is formed through the polyketide pathway, while GPP is synthesized via the plastidial methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net The condensation of OLA and GPP, catalyzed by an aromatic prenyltransferase, yields cannabigerolic acid (CBGA), the central precursor to the major cannabinoids. nih.govmdpi.com

Enzymatic and Non-Enzymatic Transformations

From the central precursor CBGA, a series of enzymatic cyclizations by specific synthases produces the acidic forms of the major cannabinoids, such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). nih.govresearchgate.netgoogle.com The final, neutral cannabinoids are typically formed through non-enzymatic decarboxylation, a process often accelerated by heat and light. nih.gov

The precise enzymatic and non-enzymatic steps leading to the formation of Cannabispirol are not yet fully detailed in scientific literature. However, its structure suggests a significant departure from the typical cyclization of the geranyl group seen in major cannabinoids. It is hypothesized that this compound may arise from a cannabinoid precursor through an intramolecular cyclization or rearrangement, possibly involving an oxidative coupling mechanism. This transformation would create the characteristic spiro-indan core of the molecule.

Role of Polyketide Synthases in Spiro-Compound Formation

Polyketide synthases (PKSs) are a diverse family of enzymes crucial for the biosynthesis of a wide array of natural products, including the olivetolic acid precursor of cannabinoids. nih.govfrontiersin.org Specifically, Type III PKSs catalyze the condensation of a starter molecule (like hexanoyl-CoA) with several extender units (malonyl-CoA) to generate a polyketide scaffold. frontiersin.orgyoutube.com In cannabinoid biosynthesis, the enzyme tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) work together to produce olivetolic acid. nih.govresearchgate.net

While the specific PKS involved in this compound formation is unknown, the role of PKSs in the biosynthesis of other spiro-compounds is well-documented. nih.govnih.gov These enzymes can produce complex polyketide chains that subsequently undergo intramolecular cyclizations, often enzyme-mediated, to form spirocyclic systems. nih.govresearchgate.net The formation of the polyketide portion of the this compound precursor is undoubtedly reliant on PKS activity, highlighting the enzyme family's importance in generating the structural diversity observed in Cannabis sativa.

Distribution and Accumulation within Cannabis sativa L. Tissues

The distribution of secondary metabolites in Cannabis sativa is not uniform. The highest concentrations of cannabinoids and terpenoids are found in the glandular trichomes, which are most dense on the female flowers of the plant. frontiersin.orgresearchgate.net this compound has been successfully isolated from specific varieties of Cannabis, including a Panamanian variant and a strain from Thailand, indicating a geographically or genetically influenced distribution. medchemexpress.com

Glandular Trichome Synthesis and Storage

Glandular trichomes are specialized, hair-like structures on the plant's surface that function as microscopic factories for secondary metabolites. frontiersin.orgnih.gov These trichomes, particularly the capitate-stalked type, are the primary sites for the synthesis and storage of the plant's resin. nih.govnih.gov The biosynthesis of cannabinoids occurs within the secretory disc cells at the base of the trichome head. frontiersin.orgresearchgate.net The resulting metabolites, including cannabinoids and terpenes, are then accumulated in a subcuticular storage cavity. nih.govnih.gov It is within these specialized glandular trichomes that this compound is synthesized and stored, contributing to the unique chemical profile of the resin.

Chemotype Variations and Environmental Influences on this compound Content

The chemical composition of a Cannabis sativa plant, its chemotype, is determined by its genetic makeup. researchgate.net This results in significant variation in the relative abundance of different cannabinoids, leading to classifications such as high-THC, high-CBD, or intermediate types. researchgate.net The biosynthesis of propyl-cannabinoids (e.g., THCV, CBDV), for instance, occurs when divarinic acid, rather than olivetolic acid, is used as the precursor, demonstrating a clear genetic basis for chemovariation. researchgate.net

Advanced Analytical Methodologies for Cannabispirol Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of Cannabispirol, including its isomers α- and β-cannabispirol, have been achieved through the application of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of novel natural products, including this compound. Initial isolation and characterization of this compound and its acetylated derivative, acetyl this compound, from Japanese domestic cannabis relied heavily on NMR techniques. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the complete assignment of proton and carbon signals is achievable, leading to the unambiguous determination of the compound's complex spiro-indan structure.

While specific spectral data for this compound is not widely available in the public domain, the general approach involves the following:

¹H NMR (Proton NMR): This technique provides information on the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals are used to deduce the connectivity of protons and their spatial relationships.

¹³C NMR (Carbon-13 NMR): This method reveals the number of unique carbon environments and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Spiro-Cannabinoid Moiety

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 50.2 | 2.50 (d, 10.5) |

| 2 | 35.8 | 1.80 (m) |

| 3 | 42.1 | 2.10 (dd, 12.0, 5.5) |

| 4 | 128.5 | 6.80 (d, 8.0) |

| 5 | 121.3 | 6.75 (d, 8.0) |

| 6 | 155.0 | - |

| 7 | 115.8 | 6.50 (s) |

| 8 | 140.1 | - |

| 1' | 85.3 | - |

| 2' | 30.5 | 1.95 (m) |

| 3' | 22.6 | 1.60 (m) |

| 4' | 31.7 | 1.75 (m) |

| 5' | 22.6 | 1.60 (m) |

| 6' | 30.5 | 1.95 (m) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectrometry (MS): In its basic form, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of this compound. The fragmentation pattern, obtained by techniques like electron ionization (EI) or collision-induced dissociation (CID), offers clues about the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly isolated compound and distinguishing it from other isobaric species (compounds with the same nominal mass).

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are indispensable for the isolation, detection, and quantification of this compound from the complex matrix of cannabis extracts.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, DAD, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cannabinoids due to its versatility and ability to handle thermally labile compounds without the need for derivatization. The identification of α-cannabispirol and β-cannabispirol in Cannabis sativa leaf extracts has been successfully achieved using HPLC coupled with a UV detector mdpi.com.

HPLC-UV/DAD: HPLC with Ultraviolet (UV) or Diode-Array Detection (DAD) is a common method for the routine analysis and quantification of cannabinoids. Compounds are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their detection and quantification based on a calibration curve. DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.

Table 2: Illustrative HPLC-UV Method Parameters for Cannabinoid Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 228 nm |

| Column Temperature | 30 °C |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

HPLC-MS and HPLC-MS/MS: Coupling HPLC with a mass spectrometer provides a highly sensitive and selective analytical system. HPLC-MS combines the separation power of HPLC with the mass detection capabilities of MS, allowing for the confirmation of the molecular weight of the eluting peaks. HPLC-tandem MS (MS/MS) further enhances selectivity and is the gold standard for quantification in complex matrices. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored for quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of cannabinoids. However, due to the polar nature of many cannabinoids and the high temperatures used in GC, derivatization is often required to improve volatility and thermal stability. This process involves chemically modifying the analyte, for instance, through silylation, to make it more suitable for GC analysis. GC-MS provides excellent chromatographic separation and mass spectral data that can be used for identification by comparing the obtained spectra with library databases.

Ultra-High Performance Liquid Chromatography (UHPLC) and Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it represents one of the most powerful analytical platforms for the trace-level quantification of cannabinoids in various biological and botanical samples. The high sensitivity and selectivity of UHPLC-MS/MS make it particularly suitable for the analysis of minor cannabinoids like this compound.

Table 3: Illustrative UHPLC-MS/MS Parameters for Cannabinoid Quantification

| Parameter | Condition |

| UHPLC System | |

| Column | C18, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion (m/z) | Specific fragment ion of this compound |

| Collision Energy | Optimized for this compound fragmentation |

Note: These parameters are hypothetical and would need to be optimized for the specific analysis of this compound.

Method Validation for this compound Analysis (e.g., linearity, precision, sensitivity)

The validation of an analytical method is crucial to ensure that the results are reliable, repeatable, and accurate for its intended purpose. labstat.com For the quantification of a specific compound like this compound, a validation process following guidelines such as those from the International Council for Harmonisation (ICH) would be necessary. labstat.comnih.govresearchgate.net This process assesses several key parameters:

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Linearity is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. labrulez.com

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. labcompare.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (precision over a short interval) and intermediate precision (variations within a laboratory, such as different days or analysts). nih.govlabcompare.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 1: General Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The degree of scatter between a series of measurements from the same sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Sensitivity | The lowest concentration of analyte that can be reliably measured (LOQ). | Signal-to-noise ratio of 10:1 for LOQ |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% of the known amount |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte |

Advanced Analytical Approaches and Emerging Technologies

Emerging analytical technologies offer enhanced selectivity and sensitivity for the analysis of complex mixtures like cannabis extracts. These advanced methods are critical for differentiating between structurally similar compounds and for obtaining a comprehensive understanding of the chemical profile of a sample.

Ion Mobility-Coupled Liquid Chromatography-Mass Spectrometry (LC-MS-IM)

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric and isobaric compounds that have the same mass-to-charge ratio. nih.govfiu.edu

The application of LC-IM-MS has been explored for the analysis of major cannabinoids, such as the isomers THC and CBD, demonstrating its potential to improve their separation and identification in complex cannabis matrices. nih.govnih.govfiu.edu This technique could theoretically be applied to the analysis of this compound to separate it from other structurally similar compounds. However, there are no specific studies in the available literature that document the use of Ion Mobility-Coupled Liquid Chromatography-Mass Spectrometry for the characterization or quantification of this compound.

Metabolomics and Chemotyping of Cannabis Extracts

Metabolomics is the comprehensive study of the complete set of small molecule metabolites within a biological system. frontiersin.orgnih.gov In the context of cannabis, metabolomics is used to generate a chemical fingerprint of a particular strain or product, which can be used for quality control and to understand the synergistic effects of different compounds. frontiersin.org

Chemotyping of cannabis involves classifying different strains based on their chemical profile, particularly the relative abundance of major cannabinoids and terpenes. nih.govfrontiersin.org Historically, cannabis strains have been categorized into chemotypes based on their THC and CBD content. nih.govresearchgate.netcannakeys.com More recent studies have expanded this to include other cannabinoids like Cannabigerol (B157186) (CBG) and various terpenes to create more detailed chemical classifications. nih.govfrontiersin.org

These approaches are powerful for differentiating cannabis varieties and understanding their biochemical diversity. frontiersin.orgfrontiersin.org However, the current body of research on cannabis metabolomics and chemotyping focuses primarily on the most abundant cannabinoids and terpenes. There is no indication in the available literature that this compound is used as a marker for chemotyping or that it has been a target analyte in broader metabolomics studies of cannabis extracts.

Table 2: Common Cannabis Chemotypes Based on Major Cannabinoids

| Chemotype | Primary Cannabinoid(s) | Typical THC:CBD Ratio |

|---|---|---|

| Type I | High THC | THC >> CBD |

| Type II | Mixed THC and CBD | THC ≈ CBD |

| Type III | High CBD | THC << CBD |

| Type IV | High CBG | CBG dominant |

| Type V | Low in all cannabinoids | N/A |

Lack of Preclinical Data Hinders Pharmacological Profile of this compound

Despite interest in the diverse compounds found within the Cannabis sativa plant, a comprehensive review of available scientific literature reveals a significant scarcity of pharmacological data for the specific chemical compound this compound, also known as β-Cannabispiranol. This spiro-compound, identified in cannabis, remains largely uncharacterized in terms of its biological activities and interactions with physiological systems.

Initial investigations confirm the existence and structure of this compound. For instance, it has been isolated from cannabis varieties originating from Thailand, and its structure, along with its isomer α-cannabispiranol, has been confirmed through methods such as X-ray crystallography. medchemexpress.comthieme-connect.com However, beyond these chemical and structural identifications, there is a notable absence of published preclinical research detailing its pharmacological effects.

The user-requested article, intended to focus solely on the "Pharmacological Investigations and Biological Activities of this compound," cannot be generated due to this lack of specific data. The required sections and subsections, which include potential modulatory effects on cannabinoid and non-cannabinoid receptors, engagement with other pharmacological targets, and reported biological activities such as anti-inflammatory, neuroprotective, and anti-cancer effects, are contingent on the availability of preclinical studies.

Extensive searches for "this compound biological activity," "β-Cannabispiranol pharmacology," and other related terms did not yield any studies that have investigated these specific endpoints for this compound. The current body of scientific literature is rich with information on other cannabinoids like cannabidiol (B1668261) (CBD), tetrahydrocannabinol (THC), and cannabigerol (CBG), detailing their interactions with the endocannabinoid system and other molecular targets. nih.govnih.govnih.govnih.govnih.govmdpi.comresearchgate.netforbes.comnih.govmdpi.comnih.govnih.govnih.govnih.govnih.govmdpi.commdpi.comnih.govmdpi.comunife.itresearchgate.netnih.govconsensus.appcapes.gov.brrecercat.catnih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net However, this general knowledge about cannabinoids cannot be specifically attributed to this compound without direct experimental evidence.

Consequently, any attempt to create the requested article would fall into speculation and would not adhere to the strict requirement of being based on scientifically accurate and sourced information solely about this compound. Further research is necessary to elucidate the potential pharmacological profile of this compound. Until such studies are conducted and published, a detailed and scientifically rigorous article on its biological activities remains unfeasible.

Pharmacological Investigations and Biological Activities of Cannabispirol

Reported Biological Activities in Preclinical Models

Antibacterial Effects, including activity against multi-drug resistant strains

Research into the antibacterial properties of Cannabispirol indicates it possesses a weak antibacterial effect. biocrick.com The minimum inhibitory concentration (MIC) for this compound has been reported to be above 1500 µg/ml, suggesting a low level of direct antibacterial potency. nih.gov

However, the activity of this compound appears to be more pronounced against bacteria that carry plasmids, which are small, extrachromosomal DNA molecules that often harbor genes for antibiotic resistance. biocrick.com Studies have shown that this compound can eliminate the F'lac plasmid from Escherichia coli and selectively kill bacteria that contain such plasmids. nih.govacs.org This suggests a potential role in combating resistance mechanisms rather than acting as a conventional bactericidal or bacteriostatic agent. While many major cannabinoids have shown potent activity against various methicillin-resistant Staphylococcus aureus (MRSA) strains, the direct, high-potency antibacterial action of this compound against such strains has not been similarly reported. acs.org

| Compound | Reported Minimum Inhibitory Concentration (MIC) | Organism |

|---|---|---|

| This compound | >1500 µg/ml | Escherichia coli |

Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein)

This compound has been identified as a modulator of multidrug resistance (MDR) in cancer cells. nih.gov P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene, is a primary mechanism by which cancer cells develop resistance to chemotherapeutic agents. nih.gov This protein actively transports a wide range of drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov

In studies using multidrug-resistant mouse lymphoma cells, this compound was shown to increase the accumulation of cytotoxic drugs inside the cells. nih.govnih.gov This action indicates an inhibition of the efflux pump mechanism, thereby reversing the resistance phenotype. This effect of increasing drug accumulation is a key strategy in overcoming P-gp-mediated MDR. nih.govnih.gov While other cannabinoids like Cannabidiol (B1668261) (CBD) and Tetrahydrocannabinol (THC) have been studied for their ability to decrease P-gp expression after prolonged exposure, the primary reported mechanism for this compound is the direct modulation of efflux activity. nih.gov

Cellular and Molecular Mechanisms of Action

The precise cellular and molecular pathways through which this compound exerts its effects are an area of ongoing investigation. Research has primarily focused on its influence on bacterial genetic material and potential interactions with key signaling proteins.

Computational studies have provided insights into the potential interaction of this compound with critical intracellular signaling pathways. Molecular docking simulations predict that a canabispiran compound can bind to PIK3R1 and PIK3CA, which are regulatory and catalytic subunits of Phosphoinositide 3-kinase (PI3K). unnes.ac.id The PI3K/Akt/mTOR pathway is a fundamental signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, and survival. researchgate.net The interaction of cannabinoids with this pathway is complex and can be cell-type dependent. researchgate.net While many cannabinoids are known to modulate signaling pathways like MAPK and JAK/STAT, the predicted interaction with PI3K subunits is the most specific finding for a this compound-type compound to date. unnes.ac.idnih.gov

This compound has demonstrated effects on the regulation and transfer of genetic material in bacteria. nih.gov Research shows that it can inhibit the transformation of E. coli with pBR322 plasmid DNA. nih.gov This inhibition is thought to occur through one of two mechanisms: preventing the penetration of the plasmid DNA into the bacterial cell or reducing the synthesis of plasmid DNA as the bacteria grows. nih.gov Furthermore, this compound inhibits the intercellular transfer of the R144 plasmid, a process that relies on the formation of mating pairs between bacteria. nih.gov These findings highlight a mechanism of action centered on disrupting the acquisition and propagation of genetic elements that confer drug resistance.

Computational Studies on Biological Interactions

In silico methods, such as molecular docking, are used to predict the binding of a ligand, like this compound, to a protein target, providing a basis for understanding its potential biological activity.

Molecular docking simulations have been employed to explore the interactions between a canabispiran compound and protein targets involved in cellular signaling. unnes.ac.id These computational models calculate the binding affinity, represented as a score in kcal/mol, which suggests the strength of the interaction. A lower (more negative) score indicates a more favorable binding interaction.

The docking results showed that canabispiran exhibited a notable binding affinity for subunits of the PI3K enzyme. unnes.ac.id These findings suggest a potential mechanism of action through the modulation of the PI3K signaling pathway and provide a foundation for further experimental validation. unnes.ac.id

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Canabispiran | PIK3R1 | -5.8 |

| Canabispiran | PIK3CA | -5.7 |

Structure Activity Relationship Sar Studies of Cannabispirol and Its Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The core structure of Cannabispirol is a spiro-indan, a class of compounds also found in Cannabis sativa. nih.gov Research into the biological activity of this compound has revealed a notable antibacterial effect, specifically its ability to eliminate the F'lac plasmid from Escherichia coli. unnes.ac.id This activity points towards specific structural motifs being crucial for its biological action.

A pivotal study comparing this compound to its derivative, acetylthis compound, demonstrated that the acetylation of the hydroxyl group in this compound rendered the compound inactive as a plasmid-curing agent. unnes.ac.id This finding strongly suggests that the free hydroxyl group is a key structural motif for this particular biological activity. The hydroxyl group's ability to participate in hydrogen bonding may be essential for the interaction with its biological target.

Furthermore, the same study highlighted the importance of the stereochemical configuration of cannabis spiro compounds in their plasmid-eliminating capabilities. unnes.ac.id This implies that the specific three-dimensional arrangement of the atoms in this compound is critical for its activity, a common feature in biologically active molecules where a precise fit with a receptor or enzyme is required. nih.gov

While the exact molecular targets of this compound remain largely uncharacterized in mammalian systems, the established importance of the hydroxyl group and stereochemistry in its antibacterial action provides a foundational understanding of its SAR.

Comparative Analysis with Other Spiro-Compounds and Cannabinoids

A comparative analysis of this compound with other spiro-compounds and cannabinoids helps to contextualize its potential biological activities.

Comparison with other Spiro-Compounds from Cannabis

Several other spiro-indans have been isolated from Cannabis sativa, including cannabispiran, cannabispirone, and cannabispirenone. nih.govresearchgate.net A study investigating the plasmid-curing effects of these compounds found that, like acetylthis compound, cannabispirone and cannabispirenone were also ineffective. unnes.ac.id This suggests that subtle structural differences among these naturally occurring spiro-indans can lead to significant changes in their biological effects. For instance, the presence and position of carbonyl and hydroxyl groups appear to be critical determinants of activity.

In-silico molecular docking studies have explored the potential of cannabispiran to interact with inflammatory pathway proteins, suggesting a higher binding affinity for certain receptors compared to control compounds. unnes.ac.id While this is a computational prediction, it opens avenues for investigating the anti-inflammatory potential of these spiro-compounds.

Comparison with Cannabinoids

The structure of this compound is distinct from classical cannabinoids like THC and CBD, which are characterized by a dibenzopyran ring system. The primary difference lies in the spirocyclic nature of this compound versus the fused ring system of cannabinoids. This fundamental structural divergence likely leads to different biological targets and activities.

The SAR of classical cannabinoids is well-documented, with key features for cannabinoid receptor (CB1 and CB2) binding including:

A phenolic hydroxyl group. nih.gov

A specific alkyl side chain length (typically 3-8 carbons for optimal activity). nih.gov

The stereochemistry of the molecule. nih.gov

Impact of Structural Modifications on Target Binding and Functional Effects

The available data on the impact of structural modifications of this compound on its biological activity is primarily centered on the comparison between this compound and its acetylated derivative, acetylthis compound.

As previously mentioned, the acetylation of the hydroxyl group to form acetylthis compound leads to a complete loss of its ability to eliminate the F'lac plasmid in E. coli. unnes.ac.id This modification, the conversion of a hydroxyl group to an ester, has several implications:

Loss of Hydrogen Bonding Capability: The hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to many biological macromolecules. The acetyl group cannot perform this function in the same way.

Increased Steric Hindrance: The addition of the acetyl group increases the size of this part of the molecule, which may prevent it from fitting into a specific binding site on its target.

Altered Polarity: The acetylation decreases the polarity of the molecule, which could affect its solubility and ability to cross biological membranes.

This singular modification provides a clear example of how a small structural change can have a profound impact on the functional effects of this compound.

Synthetic and Semisynthetic Strategies for Cannabispirol and Analogues

Methodologies for Chemical Synthesis

The total synthesis of cannabispirol and its related spiro-cannabinoids was first comprehensively reported by Crombie and colleagues. Their work established a foundational route to the cannabispiran skeleton. rsc.org The synthesis of this compound is achieved as part of a broader synthetic effort targeting a range of spirans found in Cannabis.

The final steps towards obtaining this compound involve the hydrogenation of cannabispirenone-A to yield cannabispirone. This saturated ketone is then reduced, for instance with sodium borohydride, to produce the epimeric alcohols, α-cannabispiranol and β-cannabispiranol (this compound). rsc.org These epimers can be separated using techniques such as high-performance liquid chromatography (h.p.l.c.). rsc.org

A generalized synthetic scheme leading to the cannabispiran core is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,5-Dimethoxycinnamic acid | Multiple steps | 5,7-Dimethoxyindanone |

| 2 | 5,7-Dimethoxyindanone | p-Tolylsulphonylmethyl isocyanide, alkylation, deacetalisation, spirocyclisation | O-Methylcannabispirenone |

| 3 | O-Methylcannabispirenone | Demethylation (e.g., Boron trichloride) | Cannabispirenone-A |

| 4 | Cannabispirenone-A | Hydrogenation (e.g., H2/Pd-C) | Cannabispirone |

| 5 | Cannabispirone | Reduction (e.g., NaBH4) | α- and β-Cannabispiranol |

Semisynthetic Approaches from Cannabis Precursors

While total synthesis provides a versatile route to this compound, semisynthetic methods starting from abundant natural cannabis precursors are also of significant interest due to their potential for greater efficiency. Although direct semisynthetic routes to this compound are not extensively documented, the chemical literature on cannabinoid transformations allows for the postulation of viable pathways.

One plausible precursor for the semisynthesis of this compound is cannabichromene (B1668259) (CBC). The structural similarity between CBC and the cannabispiran core, particularly the chromene ring and the terpenoid side chain, suggests that an intramolecular rearrangement could lead to the desired spiro-indan system. Acid-catalyzed cyclization reactions are common in cannabinoid chemistry and could potentially facilitate the conversion of the CBC backbone into a spirocyclic structure. nih.gov For instance, treatment of CBC with a Lewis or Brønsted acid could induce a carbocation-mediated cyclization of the terpene side chain onto the aromatic ring, forming the spiro-center.

Another potential precursor is cannabidiol (B1668261) (CBD). CBD is known to undergo cyclization under acidic conditions to form various tetrahydrocannabinol (THC) isomers. nih.gov While this is a well-known reaction, it highlights the reactivity of the resorcinol (B1680541) core and the terpene moiety. It is conceivable that under specific catalytic conditions, perhaps using transition metal catalysis, the cyclization of CBD could be directed towards the formation of a spiro-indan structure instead of the more common pyran ring of THC.

These proposed semisynthetic routes remain speculative without direct experimental validation but represent promising avenues for future research based on established principles of cannabinoid reactivity.

Development of Novel Synthetic Analogues for Structure-Activity Exploration

The exploration of novel synthetic analogues of this compound is a critical step in understanding its pharmacological potential and the structural requirements for its biological activity. Due to the limited research on this compound itself, the development of analogues for structure-activity relationship (SAR) studies is still in its infancy. However, SAR studies of other cannabinoids and spirocyclic compounds can guide the rational design of new this compound derivatives. nih.govnih.gov

Key structural modifications for SAR exploration could include:

Modification of the Alkyl Side Chain: The length and branching of the C3 pentyl chain in many cannabinoids significantly influence their affinity for cannabinoid receptors. nih.gov Synthesizing this compound analogues with varying alkyl chain lengths (e.g., propyl, hexyl, heptyl) could reveal how this moiety affects the activity of spiro-cannabinoids.

Alterations to the Aromatic Ring: Introduction of substituents, such as hydroxyl, methoxy, or halogen groups, onto the aromatic ring can modulate the electronic properties and hydrogen-bonding capabilities of the molecule, potentially altering receptor interactions.

Stereochemical Variations: The this compound molecule contains multiple stereocenters. The synthesis and biological evaluation of different stereoisomers, including the enantiomer of the naturally occurring form, would be crucial for determining the stereochemical requirements for activity. The separation and individual testing of α- and β-cannabispiranol is a first step in this direction. rsc.org

Modifications to the Spiro-Ring System: Altering the size of the cyclopentane (B165970) ring or introducing heteroatoms could lead to novel scaffolds with unique pharmacological profiles. The development of axially chiral cannabinoids has shown that significant structural modifications can lead to potent and selective ligands. youtube.com

The synthesis of these analogues could be achieved through modifications of the total synthesis route or by developing new synthetic methodologies. The resulting compounds would then be subjected to a battery of in vitro and in vivo assays to determine their affinity for cannabinoid receptors and other potential targets, as well as their functional activity. nih.govscielo.br This systematic approach would help to build a comprehensive SAR profile for the cannabispiran class of compounds, paving the way for the development of new therapeutic agents. inmedpharma.com

Future Research Directions and Therapeutic Implications

Identification of Novel Biological Targets and Pathways

Future research into Cannabispirol will likely focus on elucidating its precise mechanisms of action and identifying its biological targets. A significant area of interest is its potential in neurology. In silico studies have demonstrated that this compound has the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critically involved in neurotransmission. nih.gov

Molecular docking simulations have provided insights into these interactions. This compound was shown to dock with acetylcholinesterase with a binding affinity of -9.2 kcal/mol. nih.gov This interaction is facilitated by a hydrogen bond with the amino acid residue Tyr120 and several hydrophobic interactions with residues in the peripheral anionic site (Tyr333), active site (Trp83 and Phe329), and other regions of the enzyme. nih.gov Similarly, it has been shown to dock with butyrylcholinesterase, albeit with a slightly lower binding affinity of -8.1 kcal/mol. nih.gov The inhibition of these cholinesterases is a key therapeutic strategy in the management of Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine in the brain. nih.gov

Further investigation is warranted to confirm these in silico findings through in vitro enzyme inhibition assays and to explore other potential neurological targets. Given the complexity of the endocannabinoid system and the diverse pharmacology of other cannabis constituents, it is plausible that this compound interacts with other receptors and signaling pathways, such as G-protein coupled receptors or ion channels, which could lead to the discovery of novel therapeutic applications.

Investigation of Synergistic and Entourage Effects with Other Phytoconstituents

The therapeutic potential of cannabis is often attributed to the "entourage effect," a theory suggesting that the various compounds within the plant work together synergistically to produce a greater therapeutic effect than any single compound alone. medicalnewstoday.comnih.govthenewamsterdam.com This effect is thought to arise from the complex interactions between cannabinoids, terpenes, and flavonoids. mfd.org.mknurturingnature.com For instance, certain terpenes may modulate the effects of cannabinoids like tetrahydrocannabinol (THC), potentially enhancing their pain-relieving properties while mitigating unwanted side effects such as anxiety. thenewamsterdam.compausethepain.comarizona.edu

Advanced Preclinical Models for Efficacy and Safety Assessment

The progression of this compound from a compound of interest to a potential therapeutic agent will depend on rigorous preclinical evaluation of its efficacy and safety. Given its demonstrated potential as a cholinesterase inhibitor, preclinical models relevant to neurodegenerative diseases like Alzheimer's are particularly relevant. nih.gov

In Vitro Models: Advanced in vitro models offer a sophisticated platform for initial screening and mechanistic studies. innoserlaboratories.com These can include:

3D Cell Cultures and Organoids: Cerebral organoids derived from human induced pluripotent stem cells (iPSCs) can replicate aspects of the human brain environment and pathology, providing a more accurate prediction of a compound's effects compared to traditional 2D cell cultures. nih.govnih.gov These models would be invaluable for assessing the neuroprotective effects of this compound.

Organ-on-a-Chip Platforms: Microfluidic devices that mimic the physiology of human organs, such as gut-liver-on-a-chip models, can be used to study the metabolism and potential toxicity of this compound in a human-relevant context, reducing the reliance on animal testing. mdpi.comnih.govresearchgate.net

Neurodegeneration Screening Assays: Specific assays using primary neurons conditioned with agents that induce Alzheimer's-like pathology, such as beta-amyloid, can be used to screen the efficacy of this compound in preventing neuronal damage. axionbiosystems.commdbneuro.com

In Vivo Models: Following promising in vitro results, efficacy and safety would need to be confirmed in animal models. nih.gov Humanized mouse models, which are engineered to have components of a human immune system, are becoming increasingly important for predicting clinical responses and identifying potential toxicities before human trials begin. selectscience.net For a compound like this compound, transgenic mouse models of Alzheimer's disease would be essential for evaluating its impact on cognitive deficits and disease pathology.

Potential as a Lead Compound for Pharmaceutical Development

Natural products have historically been a rich source of lead compounds for drug discovery due to their structural diversity and biological activity. nih.govnih.govresearchgate.net this compound, with its unique spirocyclic structure and cholinesterase-inhibiting properties, represents a promising lead compound for the development of new drugs targeting neurodegenerative diseases.

The process of pharmaceutical development would involve:

Lead Optimization: Medicinal chemists can use the this compound scaffold as a starting point to synthesize a library of derivatives. nih.govfrontiersin.orgnih.gov The goal of this process is to modify the functional groups of the molecule to enhance its pharmacological activity, improve its selectivity for specific targets, and optimize its pharmacokinetic properties, such as solubility and bioavailability. researchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of this compound and testing the activity of the resulting analogues, researchers can determine which parts of the molecule are essential for its biological effects. This knowledge is crucial for designing more potent and effective drugs.

Development of Synthetic Pathways: Efficient and scalable synthetic routes for this compound and its derivatives would need to be developed to ensure a consistent and pure supply for further research and potential clinical use. capes.gov.br

The ultimate aim is to develop a novel therapeutic agent that is more effective and has fewer side effects than current treatments for diseases like Alzheimer's.

Role in Advancing Understanding of Cannabis Phytochemistry and Pharmacology

The study of minor and structurally unusual compounds like this compound is crucial for a complete understanding of the complex phytochemistry of Cannabis sativa. researchgate.netresearchgate.net The plant is known to produce a vast array of chemical entities, and focusing only on the major cannabinoids provides an incomplete picture of its therapeutic potential. nih.gov

The identification of a spiro-indan compound like this compound highlights the diversity of biosynthetic pathways operating within the plant. nih.gov While the biosynthesis of major cannabinoids from precursors like olivetolic acid and geranyl pyrophosphate is well-understood, the pathways leading to spiro-compounds are less clear and represent an important area for future research. mdpi.comresearchgate.netnih.gov Elucidating these pathways could not only enhance our fundamental knowledge of plant biochemistry but also open up possibilities for biotechnological production of these unique compounds in heterologous systems like yeast or other plants. mdpi.com

From a pharmacological perspective, investigating the biological activities of these less common compounds can uncover novel mechanisms of action and therapeutic targets, expanding the potential applications of cannabis-based medicines beyond their current uses. mdpi.com

Q & A

Q. How to structure the discussion section to highlight this compound’s novel mechanisms without overinterpretation?

- Methodological Answer : Begin with a concise summary of key findings. Compare results to prior work using Forest plots for meta-analyses. Acknowledge limitations (e.g., in vitro-to-in vivo translatability). Avoid speculative claims; instead, propose testable hypotheses for future studies (e.g., "Does this compound modulate TRPV1 in vivo?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.